2,4-二氟-1-(异氰酸(甲苯磺酰)甲基)苯

描述

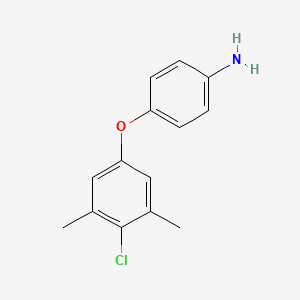

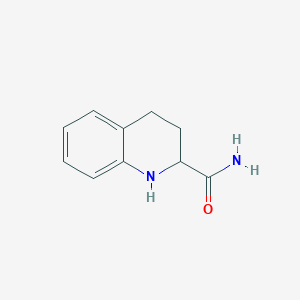

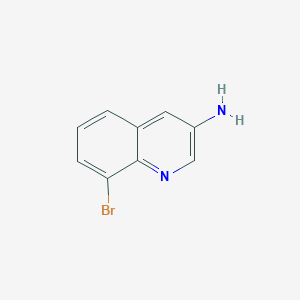

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene, also known as DFTB or N-Isocyanotosyl-2,4-difluoroaniline, is a versatile compound. It has a CAS Number of 660431-66-3 and a linear formula of C15H11F2NO2S .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is represented by the formula C15H11F2NO2S . This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .科学研究应用

苯的暴露和血液毒性

- 研究已将苯确定为一种普遍存在的环境污染物和工业化学品,与白血病和其他血液疾病有关。苯的暴露与关键基因(如 ERCC3)的启动子甲基化有关,后者在核苷酸切除修复中发挥作用,表明苯诱导血液毒性的潜在机制 (Zheng 等人,2017)。

异氰酸酯和职业健康风险

- 异氰酸酯在喷漆和粘合剂等产品的各个行业中很常见,它们以其引起工业哮喘和其他呼吸系统疾病的潜力而闻名。对汽车维修 (MVR) 行业中异氰酸酯暴露的研究突出了职业健康风险和监测暴露水平的重要性 (Hu 等人,2017)。

甲基化和苯的暴露

- 在苯暴露的背景下,已经研究了 ERCC3 和 CSF3R 等基因启动子区域中甲基化的作用。这些表观遗传修饰非常重要,因为它们可能导致苯的毒理作用,包括中性粒细胞计数减少和潜在的血液毒性 (Xing 等人,2013;Ren 等人,2020)。

聚氨酯制造中接触异氰酸酯

- 在聚氨酯制造中,接触 4,4'-亚甲基双(2-氯苯胺) (MbOCA) 和异氰酸酯等化合物一直令人担忧。对这些化合物(包括二苯基甲烷二异氰酸酯 (MDI))进行生物监测对于了解职业暴露风险和确保工人安全至关重要 (Keen 等人,2012)。

苯暴露的生物监测

- 已经开发出生物监测方法(例如测量尿液生物标志物,如 S-苯基巯基丙酸和反式、反式-粘康酸)来评估职业环境中的苯暴露。此类生物标志物对于了解苯(一种已知的致癌物)的暴露水平和潜在健康风险至关重要 (Bollati 等人,2007)。

作用机制

The mechanism of action for 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is not specified in the search results. Its applications could vary depending on the context in which it is used.

属性

IUPAC Name |

2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULOFCZKOQFMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623656 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | |

CAS RN |

660431-66-3 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)